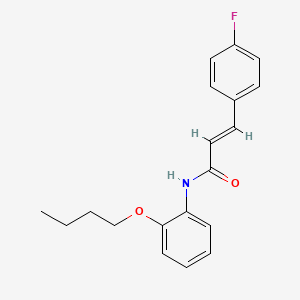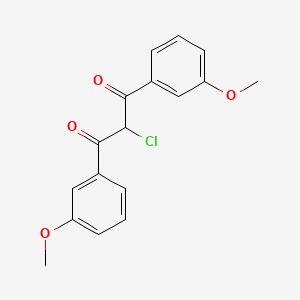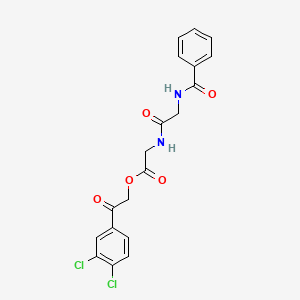
N-(2-butoxyphenyl)-3-(4-fluorophenyl)acrylamide
Descripción general
Descripción
N-(2-butoxyphenyl)-3-(4-fluorophenyl)acrylamide, also known as BFPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BFPA is a derivative of acrylamide and is classified as an arylamide compound.
Aplicaciones Científicas De Investigación
N-(2-butoxyphenyl)-3-(4-fluorophenyl)acrylamide has been extensively studied for its potential applications in various fields. It has been shown to have anti-tumor properties and can inhibit the growth of cancer cells. N-(2-butoxyphenyl)-3-(4-fluorophenyl)acrylamide has also been studied for its potential use as a fluorescent probe for imaging biological systems. It has been used to label proteins and visualize their distribution in cells. Additionally, N-(2-butoxyphenyl)-3-(4-fluorophenyl)acrylamide has been studied for its potential use as a photosensitizer for photodynamic therapy.
Mecanismo De Acción
The mechanism of action of N-(2-butoxyphenyl)-3-(4-fluorophenyl)acrylamide is not fully understood. It is believed that N-(2-butoxyphenyl)-3-(4-fluorophenyl)acrylamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(2-butoxyphenyl)-3-(4-fluorophenyl)acrylamide has also been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation. The fluorescent properties of N-(2-butoxyphenyl)-3-(4-fluorophenyl)acrylamide are due to its ability to bind to proteins and emit fluorescence when excited by light. The mechanism of action of N-(2-butoxyphenyl)-3-(4-fluorophenyl)acrylamide as a photosensitizer involves the production of reactive oxygen species when exposed to light, which can lead to cell death.
Biochemical and Physiological Effects
N-(2-butoxyphenyl)-3-(4-fluorophenyl)acrylamide has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(2-butoxyphenyl)-3-(4-fluorophenyl)acrylamide has also been shown to induce apoptosis in cancer cells. The fluorescent properties of N-(2-butoxyphenyl)-3-(4-fluorophenyl)acrylamide have been used to label proteins and visualize their distribution in cells. N-(2-butoxyphenyl)-3-(4-fluorophenyl)acrylamide has also been shown to have potential as a photosensitizer for photodynamic therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-butoxyphenyl)-3-(4-fluorophenyl)acrylamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. N-(2-butoxyphenyl)-3-(4-fluorophenyl)acrylamide has fluorescent properties that make it useful for labeling proteins and imaging biological systems. It also has potential as a photosensitizer for photodynamic therapy. However, there are limitations to the use of N-(2-butoxyphenyl)-3-(4-fluorophenyl)acrylamide in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to fully understand its potential applications.
Direcciones Futuras
There are several future directions for research on N-(2-butoxyphenyl)-3-(4-fluorophenyl)acrylamide. One area of research is the development of N-(2-butoxyphenyl)-3-(4-fluorophenyl)acrylamide as a potential anti-cancer agent. Further studies are needed to fully understand its mechanism of action and to optimize its effectiveness. Another area of research is the development of N-(2-butoxyphenyl)-3-(4-fluorophenyl)acrylamide as a fluorescent probe for imaging biological systems. The fluorescent properties of N-(2-butoxyphenyl)-3-(4-fluorophenyl)acrylamide make it a promising candidate for this application. Additionally, further research is needed to fully understand the potential use of N-(2-butoxyphenyl)-3-(4-fluorophenyl)acrylamide as a photosensitizer for photodynamic therapy. Overall, N-(2-butoxyphenyl)-3-(4-fluorophenyl)acrylamide has shown great potential in various fields, and further research is needed to fully understand its applications.
Propiedades
IUPAC Name |
(E)-N-(2-butoxyphenyl)-3-(4-fluorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2/c1-2-3-14-23-18-7-5-4-6-17(18)21-19(22)13-10-15-8-11-16(20)12-9-15/h4-13H,2-3,14H2,1H3,(H,21,22)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHXMZFQXVCYGU-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)C=CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-butoxyphenyl)-3-(4-fluorophenyl)acrylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(4-chlorophenyl)thio]methyl}-N-propylbenzamide](/img/structure/B4794201.png)
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B4794214.png)
![N-(2,4-dimethylphenyl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4794217.png)
![1-(3,4-dihydroxyphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]ethanone](/img/structure/B4794220.png)

![3-ethyl-5,6-dimethyl-2-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4794237.png)
![N-{5-[(1,3-benzothiazol-2-ylthio)methyl]-1H-1,2,4-triazol-3-yl}benzamide](/img/structure/B4794239.png)

![N-(5-{3-[(4-bromobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4794252.png)
![ethyl 2-[({[4-(aminosulfonyl)benzyl]amino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4794257.png)
![3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]-4-ethoxybenzamide](/img/structure/B4794259.png)

![(5-{4-[(4-chlorophenyl)thio]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B4794294.png)
![4-[(1-ethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]thiomorpholine](/img/structure/B4794299.png)